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molecular formula C12H16N2O2 B017747 1-Acetyl-4-(4-hydroxyphenyl)piperazine CAS No. 67914-60-7

1-Acetyl-4-(4-hydroxyphenyl)piperazine

Cat. No. B017747
M. Wt: 220.27 g/mol
InChI Key: AGVNLFCRZULMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04223036

Procedure details

A mixture of 33.8 parts of 4-(1-piperazinyl)-phenol dihydrobromide, 11.2 parts of acetic acid anhydride, 42 parts of potassium carbonate and 300 parts of 1,4-dioxane is stirred and refluxed for 3 days. The reaction mixture is filtered and the filtrate is evaporated. The solid residue is stirred in water and sodium hydrogen carbonate is added. The whole is stirred for 30 minutes. The precipitated product is filtered off and dissolved in a diluted hydrochloric acid solution. The solution is extracted with trichloromethane. The acid aqueous phase is separated and neutralized with ammonium hydroxide. The product is filtered off and crystallized from ethanol, yielding 5.7 parts of 1-acetyl-4-(4-hydroxyphenyl)piperazine; mp. 181.3° C.
[Compound]
Name
33.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(1-piperazinyl)-phenol dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.Br.[N:3]1([C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.[C:16](OC(=O)C)(=[O:18])[CH3:17].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[C:16]([N:6]1[CH2:5][CH2:4][N:3]([C:9]2[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=2)[CH2:8][CH2:7]1)(=[O:18])[CH3:17] |f:0.1.2,4.5.6|

Inputs

Step One
Name
33.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-(1-piperazinyl)-phenol dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.N1(CCNCC1)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
STIRRING
Type
STIRRING
Details
The solid residue is stirred in water
ADDITION
Type
ADDITION
Details
sodium hydrogen carbonate is added
STIRRING
Type
STIRRING
Details
The whole is stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a diluted hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with trichloromethane
CUSTOM
Type
CUSTOM
Details
The acid aqueous phase is separated
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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